Mal-amido-PEG24-NHS

ADC pharmacokinetics PEG linker length optimization plasma clearance

Researchers developing ADCs with hydrophobic payloads (e.g., auristatins, maytansinoids) face aggregation at DAR ≥4 with conventional linkers like SMCC or SPDB. Mal-amido-PEG24-NHS addresses this with a 95.2 Å PEG24 spacer providing the hydrophilicity reservoir needed for soluble DAR8-10 conjugates. • Enables DAR 8-10 ADCs: PEG24 masks payload hydrophobicity, preventing aggregation at DAR levels where SMCC/SPDB fail. • Antibody-like PK: PEG24 constructs maintain tumor-to-plasma exposure ratios superior to PEG2/PEG4 analogs with slower plasma clearance. • Extended reach (95.2 Å): Preserves conjugated enzyme activity and minimizes steric hindrance in protein-protein and surface-immobilization workflows. Available in 100 mg, 500 mg, and 1 g sizes with 24-hour dispatch.

Molecular Formula C62H111N3O31
Molecular Weight 1394.5 g/mol
Cat. No. B8006521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-amido-PEG24-NHS
Molecular FormulaC62H111N3O31
Molecular Weight1394.5 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
InChIInChI=1S/C62H111N3O31/c66-57(5-8-64-58(67)1-2-59(64)68)63-7-10-73-12-14-75-16-18-77-20-22-79-24-26-81-28-30-83-32-34-85-36-38-87-40-42-89-44-46-91-48-50-93-52-54-95-56-55-94-53-51-92-49-47-90-45-43-88-41-39-86-37-35-84-33-31-82-29-27-80-25-23-78-21-19-76-17-15-74-13-11-72-9-6-62(71)96-65-60(69)3-4-61(65)70/h1-2H,3-56H2,(H,63,66)
InChIKeyGRDUWUCYIIEBIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mal-amido-PEG24-NHS Technical Overview


Mal-amido-PEG24-NHS is a heterobifunctional polyethylene glycol (PEG) crosslinker containing a maleimide group and an N-hydroxysuccinimide (NHS) ester linked through a discrete 24-unit PEG chain [1]. With a molecular weight of approximately 1,394.6 g/mol and the molecular formula C62H111N3O31, this compound serves as a non-cleavable linker for bioconjugation applications, particularly in antibody-drug conjugate (ADC) development where the extended PEG24 spacer provides enhanced aqueous solubility and reduced steric hindrance compared to shorter PEG analogs . The NHS ester reacts with primary amines on proteins or amine-modified biomolecules, while the maleimide group forms stable thioether bonds with thiol-containing molecules, enabling controlled sequential conjugation strategies [2].

Why Mal-amido-PEG24-NHS Cannot Be Replaced


In bioconjugation workflows, particularly for ADC development, the PEG spacer length critically determines conjugate hydrophilicity, pharmacokinetic (PK) profile, and in vivo performance [1]. Substituting Mal-amido-PEG24-NHS with shorter PEG analogs (e.g., PEG4, PEG8) or traditional hydrophobic linkers such as SMCC or sulfo-SMCC without the PEG24 spacer introduces quantifiable performance deficits: accelerated plasma clearance due to increased conjugate hydrophobicity, reduced tumor-to-plasma exposure ratios, and higher aggregation propensity at elevated drug-to-antibody ratios (DAR) [2]. Systematic studies demonstrate that PEG chain length directly modulates ADC clearance rates and therapeutic window, with PEG24-length linkers consistently outperforming PEG2 and PEG4 constructs in maintaining antibody-like PK properties [3]. The following evidence establishes exactly where and by what margin Mal-amido-PEG24-NHS provides differential performance relative to these comparators.

Mal-amido-PEG24-NHS Performance Evidence


Antibody-Like PK with PEG24 Linker at High DAR

Incorporation of a discrete PEG24 unit into an auristatin drug-linker greatly diminishes the impact of drug loading on ADC PK. In comparative in vivo studies, DAR8 ADCs bearing PEG24 linkers maintained antibody-like clearance profiles, while ADCs with PEG2 and PEG4 linkers exhibited accelerated plasma clearance [1]. A systematic evaluation of PEG lengths (2, 4, 8, 12, 24 units) in homogeneous DAR8 ADCs demonstrated that longer PEG chains resulted in progressively slower clearance, with a threshold length of PEG8 beyond which additional PEG units did not further reduce clearance rates. However, PEG24 constructs provided maximal hydrophilicity and biophysical stability among the series tested [2]. ADCs with PEG24 linkers demonstrated tumor-to-plasma exposure ratios significantly higher than those with 2- and 4-PEG unit linkers [3].

ADC pharmacokinetics PEG linker length optimization plasma clearance

PEG24 Linker Span Approaching IgG Diameter

The NHS-PEGn-maleimide crosslinker series provides a range of molecular lengths after conjugation from 17.6 Å to 95.2 Å. The longest crosslinker in the series, NHS-PEG24-maleimide (corresponding to Mal-amido-PEG24-NHS), has a total length of 95.2 Å, which compares to almost the diameter of a typical immunoglobulin (IgG) antibody molecule [1]. This contrasts with shorter variants in the same series: PEG2 (17.6 Å), PEG4, PEG6, PEG8, and PEG12 constructs, all of which provide substantially shorter reach between conjugated moieties. The extended spacer arm of the PEG24 construct is particularly appropriate for masking surfaces to permit coupling of affinity ligands while avoiding nonspecific interactions with the underlying surface structure [2].

linker spacer arm length bioconjugation steric accessibility

Higher DAR Without Aggregation by PEG Linker

Hydrophilic linkers containing PEG groups, including the PEG24 scaffold, enable conjugation of hydrophobic organic molecule drugs at higher drug-to-antibody ratios (DAR) than achievable with traditional hydrophobic SPDB and SMCC linkers without triggering aggregation or loss of antibody binding affinity [1]. In systematic ADC development, ADCs with DAR values of 8-10 have been achieved using PEG-containing linkers, compared to typical DAR ≈4 reported for conventional linker designs in the literature [2]. Multivalent drug linkers incorporating discrete PEG chains produced well-defined ADCs with DAR 10 that exhibited significantly lower aggregation than conventional drug linker designs when conjugating highly hydrophobic cytotoxic agents such as monomethyldolastatin 10 (MMAD) [3].

drug-to-antibody ratio ADC aggregation hydrophilic linker

PEG24 Solubilizes Hydrophobic Payload ADCs

In the development of exatecan-based ADCs, the hydrophobic combination of exatecan and dipeptidyl p-aminobenzyl-carbamate (PAB) cleavage sites caused reduced antibody conjugation yields and ADC aggregation. After evaluating several linker-payload structures, researchers identified ethynyl-phosphonamidates in combination with a discrete PEG24 chain as the optimal design to compensate for the hydrophobic PAB-exatecan moiety [1]. This linker-payload platform enabled the construction of highly loaded DAR8 ADCs with excellent solubility properties that would otherwise be unattainable. Head-to-head comparison with Enhertu (trastuzumab deruxtecan), an approved camptothecin-based ADC, revealed improved target-mediated killing, improved linker stability in vitro and in vivo, and superior in vivo efficacy across four tested dose levels in xenograft models [2]. The PEG24-containing ADCs exhibited antibody-like pharmacokinetic properties even at DAR8 drug loading [3].

exatecan ADC PEG24 spacer hydrophobic payload masking

Extended PEG Linker Preserves Conjugated Enzyme Activity

In cell membrane-coated nanoparticle (CM-NP) functionalization using NHS-PEG-maleimide linkers, linker length is a critical parameter for maximizing the function of anchored proteins. A direct comparison between long linker (MW 3400, corresponding to PEG chain with extended units) and short linker (MW 425) demonstrated that the long linker was superior for maintaining enzyme activity while minimizing changes to cell membranes [1]. The study utilized succinimidyl-[(N-maleimidopropionamido)-polyethyleneglycol] ester (NHS-PEG-maleimide), the same heterobifunctional class as Mal-amido-PEG24-NHS, to conjugate recombinant human hyaluronidase PH20 (rHuPH20) onto red blood cell membranes. The long PEG linker provided enhanced enzyme activity retention post-conjugation, attributed to reduced steric interference and greater conformational freedom for the anchored enzyme [2].

nanoparticle functionalization PEG linker length enzyme activity preservation

PEG Linker for Extended Protein-Protein Spacing

In the preparation of ribonuclease A-bovine serum albumin (RNase A-BSA) conjugates, two linker strategies were directly compared: Sulfo-SMCC (a short bifunctional linker without PEG spacer) and mal-PEG-NHS (a bifunctional PEG linker) [1]. The PEG linker elongated the proximity between RNase A and BSA, whereas with Sulfo-SMCC, four RNase A molecules were closely located on BSA due to the short linker span [2]. The PEG-based conjugate (R-PEG-B) provided a mono-conjugate with greater spatial separation between protein moieties. In contrast, the Sulfo-SMCC conjugate (R-SMCC-B) yielded a tetra-conjugate with close packing of RNase A molecules around the BSA core, which resulted in different enzymatic properties: R-SMCC-B showed the lowest Km and highest relative enzymatic activity (67.3%) among the three conjugates tested [3]. This head-to-head comparison demonstrates that linker selection directly modulates conjugate stoichiometry, spatial architecture, and resultant biological activity.

protein conjugation PEG vs SMCC spatial separation

Mal-amido-PEG24-NHS Application Scenarios


High-DAR ADCs with Antibody-Like PK

Mal-amido-PEG24-NHS is optimally deployed in ADC programs aiming for DAR values of 8-10 where conventional hydrophobic linkers (SPDB, SMCC) fail due to aggregation onset at DAR ≈4 [1]. The 24-unit PEG spacer provides the hydrophilicity reservoir necessary to mask payload hydrophobicity, enabling soluble DAR8 conjugates with antibody-like PK profiles [2]. Systematic studies confirm that PEG24-containing ADCs maintain tumor-to-plasma exposure ratios significantly higher than PEG2/PEG4 constructs and exhibit slower clearance [3]. This linker is particularly indicated for payloads with high intrinsic hydrophobicity (exatecan, auristatins, maytansinoids) where non-PEGylated linker-payload combinations yield unusable aggregation [4].

Surface Passivation with Extended PEG Spacer

With a conjugated molecular length of 95.2 Å—approaching the diameter of an IgG antibody molecule—Mal-amido-PEG24-NHS is the preferred choice for applications requiring maximum spatial separation between conjugated moieties [5]. This extended reach is specifically beneficial for masking surfaces to permit coupling of affinity ligands while avoiding nonspecific interactions with the underlying surface structure, for creating immunogens where PEG spacing enhances hapten-specific antibody generation without anti-linker immune responses, and for bioconjugations where steric accessibility of both conjugated partners must be preserved [6].

Membrane Functionalization Preserving Protein Activity

For functionalizing cell membrane-coated nanoparticles or other surface-immobilized proteins, Mal-amido-PEG24-NHS provides the extended linker length shown to preserve conjugated enzyme activity superior to short linkers (MW 425) [7]. The PEG24 spacer minimizes steric hindrance and provides conformational freedom for anchored proteins, a critical parameter for maximizing biological function post-conjugation. This application scenario is validated by studies using NHS-PEG-maleimide linkers for rHuPH20 conjugation to red blood cell membranes, demonstrating that long PEG linkers maintain enzyme activity while minimizing membrane perturbation [8].

Controlled Stoichiometry Protein Conjugation

In protein-protein conjugation workflows where spatial separation between conjugated partners is required—contrasting with the close-packed, multi-valent conjugates produced by short linkers like Sulfo-SMCC—Mal-amido-PEG24-NHS enables mono-conjugate formation with extended intermolecular distance [9]. The PEG24 spacer provides architectural control over conjugate stoichiometry and spatial arrangement, allowing researchers to modulate resulting biological activity through linker selection. This application scenario is supported by direct comparative studies showing that PEG linkers produce distinct conjugate architectures (mono-conjugate) versus SMCC linkers (tetra-conjugate) with quantifiably different enzymatic properties [10].

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